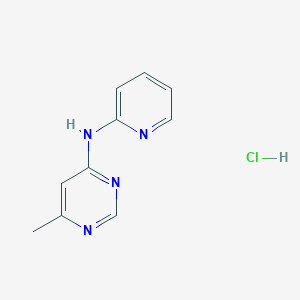

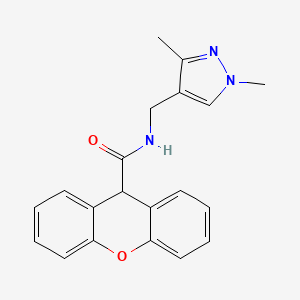

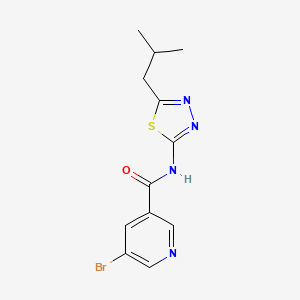

6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

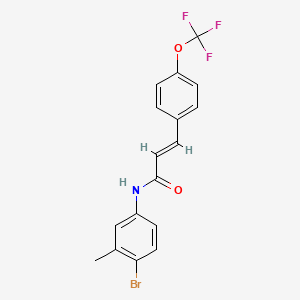

6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including this compound, has been a topic of interest in the field of medicinal chemistry . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Another synthesis method involves a Curtius rearrangement .Applications De Recherche Scientifique

Antihypertensive Activity 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, a group to which 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride belongs, have been evaluated for antihypertensive activity. For instance, certain compounds in this group showed the ability to lower blood pressure in rats to normotensive levels at specific oral doses (Bennett et al., 1981).

Chemical Synthesis and Characterization Research has been conducted on the synthesis and characterization of compounds related to this compound. For instance, the nucleophilic substitution of 4-(dimethylamino)pyridine on 4-amino substituted 2,5,6-trichloropyrimidines has been explored (Schmidt, 2002).

Biological Activities Several studies have investigated the biological activities of pyrimidine derivatives. One study synthesized and screened a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, finding certain compounds to be potent in vitro and active as anti-inflammatory agents in animal models (Altenbach et al., 2008). Another study found that Schiff bases derived from pyrimidinic compounds displayed good corrosion inhibition for mild steel in acidic solutions (Ashassi-Sorkhabi et al., 2005).

Anticancer Properties Compounds related to this compound have been evaluated for their anticancer properties. For example, 5-deaza analogues of aminopterin and folic acid, synthesized from 5-cyanouracil and related compounds, showed significant anticancer activity (Su et al., 1986).

Pharmacology and Toxicology The stability of pyrimidine derivatives in various conditions has been a subject of study. For instance, the stability of HI 6, a pyridinium compound, in acidic solutions has been examined, revealing that the compound is most stable at pH levels between 2 and 3 (Eyer et al., 2004).

Mécanisme D'action

Mode of Action

The mode of action of 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride involves its interaction with mitochondrial complex I, leading to the inhibition of electron transport . This interaction and the resulting changes in the mitochondrial function contribute to its fungicidal activity .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its inhibition of mitochondrial complex I. This inhibition disrupts the normal electron transport chain, affecting the energy production in the cells

Result of Action

The molecular and cellular effects of the action of this compound are related to its fungicidal activity. By inhibiting the mitochondrial complex I, it disrupts the energy production in the cells, leading to cell death and thus exhibiting fungicidal activity .

Action Environment

Like other agrochemicals, factors such as temperature, ph, and presence of other chemicals could potentially influence its action and efficacy .

Propriétés

IUPAC Name |

6-methyl-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4.ClH/c1-8-6-10(13-7-12-8)14-9-4-2-3-5-11-9;/h2-7H,1H3,(H,11,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPMPEQKGPCXHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC2=CC=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2717548.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2717553.png)